PF-05089771 tosylate (CAS 1430806-04-4) is a highly potent, state-dependent, and subtype-selective arylsulfonamide inhibitor of the voltage-gated sodium channel NaV1.7, demonstrating an IC50 of 11 nM against the human isoform. Unlike traditional local anesthetics that block the channel pore indiscriminately, it binds specifically to the domain IV voltage-sensor domain (VSD4), stabilizing the channel in a non-conducting conformation. For procurement and material selection, the tosylate (monomethylbenzenesulfonate) salt is selected because it forms a highly stable crystalline solid with reproducible solubility profiles (33 mg/mL in DMSO), overcoming the handling inconsistencies, variable dissolution rates, and poor shelf-life typical of amorphous sulfonamide free bases.
Substituting PF-05089771 tosylate with generic non-selective sodium channel blockers (such as lidocaine or mexiletine) fundamentally compromises experimental integrity by introducing off-target cardiac (NaV1.5) and central nervous system (NaV1.1/1.2) inhibition, which confounds nociceptive assay readouts. Furthermore, utilizing early-generation 2-aminothiazole NaV1.7 inhibitors introduces severe hepatotoxicity risks via cytochrome P450-mediated reactive metabolite formation [1]. Finally, procuring the unformulated free base of PF-05089771 instead of the tosylate salt can lead to batch-to-batch variability in dissolution rates and solid-state degradation, directly impacting the reproducibility of in vivo pharmacokinetic and pharmacodynamic models .
PF-05089771 tosylate exhibits an IC50 of 11 nM for human NaV1.7, while maintaining IC50 values >10 µM for the cardiac isoform NaV1.5 and the TTX-resistant isoform NaV1.8. This represents a >1000-fold selectivity margin, ensuring that nociceptive pathways can be isolated without inducing the cardiac arrhythmias or generalized CNS depression seen with non-selective blockers.
| Evidence Dimension | Target selectivity (IC50) |
| Target Compound Data | 11 nM (hNaV1.7) |
| Comparator Or Baseline | >10,000 nM (hNaV1.5 and hNaV1.8) |
| Quantified Difference | >1000-fold selectivity margin |
| Conditions | Whole-cell patch-clamp electrophysiology |
Essential for researchers needing to isolate peripheral pain mechanisms without confounding cardiac or central nervous system toxicity.
The compound is approximately 1000-fold more selective for half-inactivated NaV1.7 channels compared to resting channels. By interacting specifically with the voltage-sensor domain (VSD4), PF-05089771 stabilizes the inactivated state, which allows for the targeted inhibition of hyper-excitable neurons in chronic pain models rather than disrupting normal physiological firing [1].
| Evidence Dimension | Affinity for half-inactivated vs. resting state |
| Target Compound Data | High affinity for half-inactivated state |
| Comparator Or Baseline | ~1000-fold lower affinity for resting state |
| Quantified Difference | 1000-fold state selectivity |
| Conditions | Voltage clamp assay with varying prepulse potentials |
Validates the compound as a precise tool for studying pathological neuronal hyperexcitability rather than baseline action potential generation.
Early arylsulfonamide leads containing a 2-aminothiazole moiety (e.g., Sudoxicam) were prone to cytochrome P450-mediated ring oxidation, forming reactive epoxides and thioureas that cause hepatotoxicity. PF-05089771 utilizes a 1,3-thiazole core, which completely eliminates this metabolic liability while maintaining high target potency, making it suitable for longer-term in vivo efficacy studies[1].
| Evidence Dimension | Reactive metabolite formation |
| Target Compound Data | PF-05089771 (1,3-thiazole core): No reactive thiourea adducts |
| Comparator Or Baseline | 2-aminothiazole predecessors (e.g., Sudoxicam): High reactive adduct formation |
| Quantified Difference | Elimination of idiosyncratic hepatotoxicity risk |
| Conditions | In vitro microsomal stability and metabolite profiling |
Prevents premature subject loss in chronic in vivo pain models due to off-target liver toxicity, ensuring reliable longitudinal data.
Formulated as a monomethylbenzenesulfonate (tosylate) salt, PF-05089771 achieves a highly stable crystalline solid form with a shelf life of ≥4 years when stored at -20°C. This provides a distinct procurement advantage over the amorphous free base, ensuring consistent solubility (33 mg/mL in DMSO) and reproducible dosing across multi-year research programs .
| Evidence Dimension | Solid-state stability and handling |
| Target Compound Data | PF-05089771 tosylate: Crystalline, ≥4 years stability |
| Comparator Or Baseline | Amorphous free base arylsulfonamides: Prone to degradation and variable dissolution |
| Quantified Difference | Guaranteed long-term crystalline stability and consistent 33 mg/mL DMSO solubility |
| Conditions | Standard laboratory storage (-20°C) and DMSO dissolution |
Ensures batch-to-batch reproducibility and reliable stock solution preparation for high-throughput or longitudinal studies.
Due to its >1000-fold selectivity for NaV1.7 over the cardiac NaV1.5 channel, PF-05089771 tosylate serves as an effective benchmark compound for in vivo pain models where off-target cardiovascular toxicity would otherwise confound behavioral readouts or cause premature mortality.
As a highly characterized VSD4-binding inhibitor with a 1000-fold preference for the half-inactivated state, this compound serves as a reliable positive control in voltage-clamp studies designed to evaluate state-dependent channel kinetics and novel NaV1.7 modulators[1].
The crystalline stability of the tosylate salt (≥4 years shelf life) combined with the elimination of CYP-mediated hepatotoxic metabolites (via the 1,3-thiazole core) makes this specific formulation highly suited for multi-month longitudinal in vivo studies requiring consistent dosing and high tolerability[2].